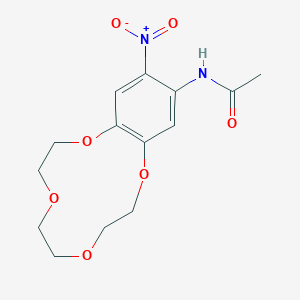![molecular formula C13H19Cl2NO2 B5398570 1,1'-[(2,6-dichlorobenzyl)imino]di(2-propanol)](/img/structure/B5398570.png)
1,1'-[(2,6-dichlorobenzyl)imino]di(2-propanol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[(2,6-dichlorobenzyl)imino]di(2-propanol), commonly known as DCBI, is a chemical compound that has been widely used in various scientific research applications. It is a chiral molecule that contains two hydroxyl groups and an imine group, making it a versatile compound for different research studies.
Mécanisme D'action
The mechanism of action of DCBI is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms. The imine group in DCBI can form a Schiff base with amino groups in the cell membrane, leading to membrane damage and cell death.
Biochemical and Physiological Effects
DCBI has been shown to have low toxicity and is well-tolerated in laboratory animals. It does not appear to have any significant effects on blood pressure, heart rate, or respiratory function. However, further studies are needed to determine its long-term effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
DCBI has several advantages for use in laboratory experiments. It is easy to synthesize, has a high purity, and is stable under a wide range of conditions. However, its low solubility in water can limit its use in certain experiments. Additionally, its mechanism of action is not well-understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on DCBI. One area of interest is its potential use as a therapeutic agent for infectious diseases. Further studies are needed to determine its efficacy against different types of microorganisms and to optimize its dosing and delivery methods. DCBI could also be used as a chiral auxiliary in organic synthesis to produce enantiomerically pure compounds. Finally, more research is needed to fully understand the mechanism of action of DCBI and its long-term effects on human health.
Conclusion
In conclusion, 1,1'-[(2,6-dichlorobenzyl)imino]di(2-propanol) is a versatile compound that has been widely used in various scientific research applications. Its synthesis method has been optimized to produce high yields of pure DCBI, making it a reliable source for scientific research. DCBI has several advantages for use in laboratory experiments, including its stability and low toxicity. However, further studies are needed to fully understand its mechanism of action and potential use as a therapeutic agent.
Méthodes De Synthèse
DCBI can be synthesized through a multistep reaction process that involves the condensation of 2,6-dichlorobenzyl chloride with diisopropanolamine. The resulting intermediate is then reacted with formaldehyde to produce DCBI. This synthesis method has been optimized to produce high yields of pure DCBI, making it a reliable source for scientific research.
Applications De Recherche Scientifique
DCBI has been extensively studied for its potential use in pharmaceuticals, agrochemicals, and as a chiral auxiliary in organic synthesis. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. DCBI has also been used as a chiral ligand in asymmetric catalysis, allowing for the production of enantiomerically pure compounds.
Propriétés
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO2/c1-9(17)6-16(7-10(2)18)8-11-12(14)4-3-5-13(11)15/h3-5,9-10,17-18H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIWYAAXGZOYKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=C(C=CC=C1Cl)Cl)CC(C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(5-methyl-2-furyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5398498.png)
![4-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5398507.png)
![{2-[rel-(2R,3S,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5398511.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5398515.png)
![1-{1-[2-chloro-5-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5398517.png)
![[1-(2-methylquinolin-4-yl)-4-(tetrahydro-2H-pyran-2-ylmethyl)piperidin-4-yl]methanol](/img/structure/B5398528.png)
![2-({[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5398534.png)
![(3S*,4S*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5398543.png)


![N,3,3-trimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5398561.png)
![N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide](/img/structure/B5398568.png)
![5-fluoro-N,N-dimethyl-2-[((2S,5R)-5-{[methyl(pyridin-3-ylmethyl)amino]methyl}tetrahydrofuran-2-yl)methyl]pyrimidin-4-amine](/img/structure/B5398577.png)